1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone
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Overview
Description
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It appears as a white solid with a melting point of 75-79°C . This compound is notable for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone involves several steps. One common method includes the reaction of N-methoxy-N-methyl-4-formyl-2H-pyran with tetrahydrofuran in the presence of a Grignard reagent such as methylmagnesium bromide . The reaction mixture is then subjected to various purification steps, including extraction and column chromatography, to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure optimal reaction rates and yields .
Scientific Research Applications
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites . These interactions often involve the formation of covalent bonds with active site residues or the modulation of enzyme activity through allosteric effects .
Comparison with Similar Compounds
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone can be compared with other similar compounds, such as:
4-Acetyltetrahydropyran: This compound shares a similar tetrahydropyran ring structure but differs in its functional groups and reactivity.
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has a similar tetrahydropyran-2-yloxy group but is attached to a phenol ring instead of an ethanone.
Propanenitrile, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound features a nitrile group in place of the ethanone group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts .
Properties
CAS No. |
16162-70-2 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-[3-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI Key |
IOKYUUIONLXUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CCCCO2 |
Origin of Product |
United States |
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